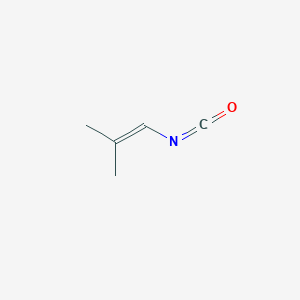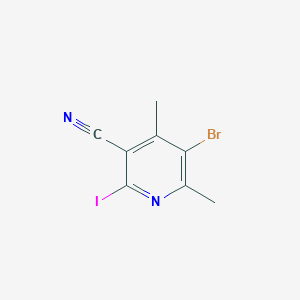
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile is an organic compound with the molecular formula C8H6BrIN2 It is a derivative of pyridine, characterized by the presence of bromine and iodine atoms at the 5 and 2 positions, respectively, along with methyl groups at the 4 and 6 positions, and a nitrile group at the 3 position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile typically involves halogenation reactions. One common method is the halogen exchange reaction, where 2,5-dibromopyridine is treated with sodium iodide to replace one of the bromine atoms with iodine . The reaction is usually carried out in a suitable solvent under reflux conditions for several hours.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of halogen exchange and the use of appropriate catalysts and solvents can be scaled up for larger production. The choice of reagents, reaction conditions, and purification methods would be optimized to ensure high yield and purity.
化学反应分析
Types of Reactions
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium iodide for halogen exchange.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Reduction Reactions: Hydrogen gas and metal catalysts for nitrile reduction.
Major Products Formed
Substitution Reactions: Products with different halogen or functional groups.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amines.
科学研究应用
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile has several applications in scientific research:
Medicine: Research into its use as a precursor for pharmaceutical compounds.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile depends on the specific reactions it undergoes. In coupling reactions, for example, the compound acts as a substrate that undergoes oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds . The presence of bromine and iodine atoms facilitates these reactions by providing sites for catalytic activation.
相似化合物的比较
Similar Compounds
5-Bromo-2-iodopyridine: Similar structure but lacks the methyl and nitrile groups.
2-Amino-5-bromo-4,6-dimethylpyridine: Contains an amino group instead of a nitrile group.
4,6-Dimethylpyridine-2,3-dicarbonitrile: Similar structure with two nitrile groups.
Uniqueness
5-Bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile is unique due to the combination of bromine, iodine, methyl, and nitrile groups on the pyridine ring. This unique combination of substituents provides distinct reactivity and potential for diverse applications in synthesis and research.
属性
IUPAC Name |
5-bromo-2-iodo-4,6-dimethylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2/c1-4-6(3-11)8(10)12-5(2)7(4)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDFVDBPIZLHQIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Br)C)I)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(Benzylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2975933.png)
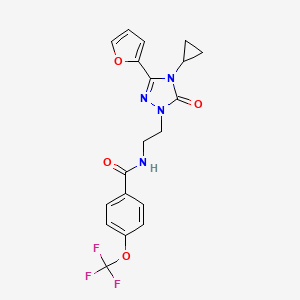
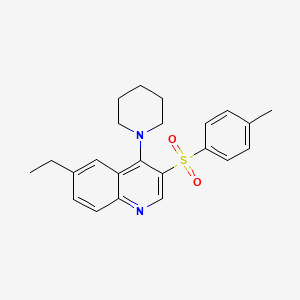

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-3-(trifluoromethoxy)benzamide](/img/structure/B2975943.png)
![1-(Cyclopentylamino)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2975944.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2975945.png)
![3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one](/img/structure/B2975946.png)
![4-[2-(1-pyrrolidinyl)ethoxy]Benzenemethanol](/img/structure/B2975948.png)
![2-methyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2975949.png)
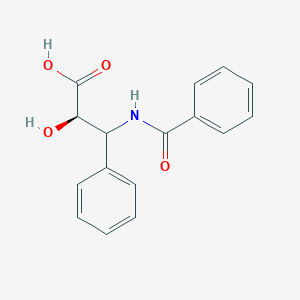
![(2Z)-2-[(2-fluoro-5-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2975954.png)
![N-(1-(thiophene-2-carbonyl)indolin-6-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2975955.png)
